C.I. Reactive Blue 160

説明

C.I. Reactive Blue 160 is a useful research compound. Its molecular formula is C38H23Cl2N14Na5O18S5 and its molecular weight is 1309.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

C.I. Reactive Blue 160 (RB160) is a synthetic dye widely used in the textile industry for its vibrant color and ease of application. However, its persistence in the environment and potential toxicity necessitate studies on its biological activity, particularly regarding biodegradation and detoxification by microorganisms. This article delves into the biological activity of RB160, highlighting research findings, case studies, and data tables that illustrate its environmental impact and remediation strategies.

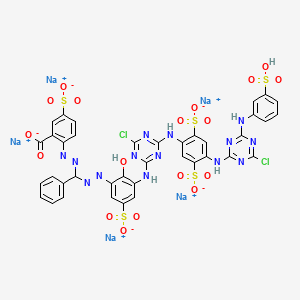

Chemical Structure and Properties

RB160 is classified as a diazo dye, characterized by its complex aromatic structure which contributes to its stability and resistance to degradation. The chemical formula of RB160 includes multiple sulfonic groups, enhancing its solubility in water but also complicating its removal from wastewater.

Biodegradation Studies

Microbial Decolorization

Research indicates that certain bacterial strains possess the ability to decolorize RB160 effectively. A study involving a mixed bacterial culture isolated from contaminated soil demonstrated complete decolorization of 100 mg/L RB160 within 4 hours under optimal conditions (37°C, pH 7.0, and 20 g/L NaCl) . The microbial consortium exhibited broad substrate specificity, capable of degrading various structurally different dyes.

Enzymatic Activity

The enzymatic mechanisms underlying the biodegradation of RB160 have been extensively studied. Key enzymes involved include laccase and azo-reductase, which facilitate the breakdown of the dye into less toxic metabolites. For instance, one study reported increased enzyme activity during the decolorization process, with laccase activity rising from 0.101 U/mg/ml/min (control) to 0.172 U/mg/ml/min in the presence of RB160 .

Metabolite Formation

The degradation of RB160 leads to the formation of several metabolites, which can vary in toxicity compared to the parent compound. Research identified six major metabolites through mass spectrometry (m/z values), including:

| Metabolite | m/z Value |

|---|---|

| Metabolite 1 | 667 |

| Metabolite 2 | 286 |

| Metabolite 3 | 381 |

| Metabolite 4 | 204 |

| Metabolite 5 | 301 |

| Metabolite 6 | 189 |

These metabolites were found to exhibit varying degrees of phytotoxicity, indicating that while biodegradation occurs, some intermediates may still pose environmental risks .

Case Studies

-

Bacterial Strain Isolation

A study isolated a bacterial strain capable of degrading RB160 from a dye waste disposal site. This strain was able to reduce dye concentration significantly within a short time frame, demonstrating practical applications for bioremediation in polluted environments . -

Electrocoagulation and Adsorption

Another investigation explored combined electrocoagulation followed by adsorption techniques for treating wastewater containing RB160. The optimal conditions for maximum dye removal were established, showcasing a viable approach for industrial applications .

Environmental Impact and Toxicity

The persistence of RB160 in aquatic environments raises concerns about its ecological effects. Studies have shown that while microbial degradation can mitigate these impacts, the remaining metabolites may still exhibit toxicity. Phytotoxicity assays confirmed that intact RB160 was more toxic than its degraded intermediates, emphasizing the need for comprehensive treatment strategies .

特性

IUPAC Name |

pentasodium;2-[[[[3-[[4-chloro-6-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2,5-disulfonatoanilino]-1,3,5-triazin-2-yl]amino]-2-hydroxy-5-sulfonatophenyl]diazenyl]-phenylmethyl]diazenyl]-5-sulfonatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28Cl2N14O18S5.5Na/c39-33-45-35(41-18-7-4-8-19(11-18)73(58,59)60)49-36(46-33)42-24-15-29(77(70,71)72)25(16-28(24)76(67,68)69)43-37-47-34(40)48-38(50-37)44-26-13-21(75(64,65)66)14-27(30(26)55)52-54-31(17-5-2-1-3-6-17)53-51-23-10-9-20(74(61,62)63)12-22(23)32(56)57;;;;;/h1-16,31,55H,(H,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H2,41,42,45,46,49)(H2,43,44,47,48,50);;;;;/q;5*+1/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVYJUCUCAQORR-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C(=O)[O-])N=NC3=CC(=CC(=C3O)NC4=NC(=NC(=N4)Cl)NC5=C(C=C(C(=C5)S(=O)(=O)[O-])NC6=NC(=NC(=N6)NC7=CC(=CC=C7)S(=O)(=O)O)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H23Cl2N14Na5O18S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1309.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71872-76-9 | |

| Record name | Benzoic acid, 2-((((3-((4-chloro-6-((4-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,5-disulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulfophenyl)azo)phenylmethyl)azo)-5-sulfo-,pentasodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071872769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-[2-[[2-[3-[[4-chloro-6-[[4-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,5-disulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-2-hydroxy-5-sulfophenyl]diazenyl]phenylmethyl]diazenyl]-5-sulfo-, sodium salt (1:5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。